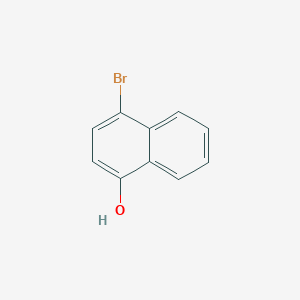

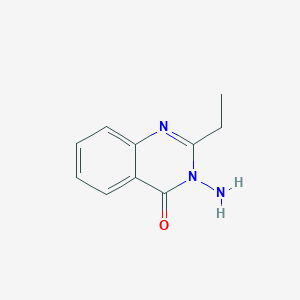

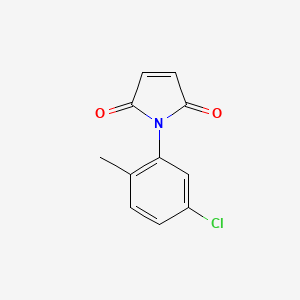

1-(5-氯-2-甲基苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione derivatives typically involves multi-step chemical processes, focusing on the formation of the pyrrole-2,5-dione ring. For related compounds, methods such as palladium-catalyzed Suzuki coupling and reactions involving 1,3-diones and amines have been documented (Zarrouk et al., 2015), (Klappa et al., 2002). These methods highlight the versatility and reactivity of the core pyrrole-2,5-dione structure towards the introduction of various substituents.

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structure of 1H-pyrrole-2,5-dione derivatives, revealing details such as bond lengths, angles, and overall geometry (Lv et al., 2013), (Penkova et al., 2009). These studies provide insights into the electronic structure and stability of the compounds, which are crucial for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

1H-pyrrole-2,5-dione derivatives engage in a variety of chemical reactions, including electrochemical polymerization and oxidation processes. These reactions are influenced by the substituents on the pyrrole-2,5-dione ring, affecting the compound's optical and electronic properties (Zhang et al., 2009), (Mitsumoto & Nitta, 2004). These properties are fundamental for applications in materials science, including polymer synthesis and electronic devices.

Physical Properties Analysis

The solubility of 1H-pyrrole-2,5-dione derivatives in various solvents is a critical physical property that influences their application in different fields. Studies have shown that solubility is highly dependent on temperature and the nature of the solvent, which is vital for the formulation of these compounds in industrial applications (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of 1H-pyrrole-2,5-dione derivatives, such as their reactivity towards nucleophiles and electrophiles, are influenced by the electron-withdrawing effect of the pyrrole-2,5-dione core and the substituents attached to it. These properties are essential for understanding the compound's behavior in chemical syntheses and its interactions with other molecules (Rooney et al., 1983).

科学研究应用

在缓蚀中的应用

1H-吡咯-2,5-二酮衍生物,包括 1-苯基-1H-吡咯-2,5-二酮和 1-(4-甲基苯基)-1H-吡咯-2,5-二酮,已显示出作为盐酸介质中碳钢的缓蚀剂的有效性。这些化合物表现出随着浓度增加而提高的抑制效率,并且主要通过化学吸附过程吸附在钢表面 (Zarrouk 等,2015)。

在光致发光材料中的应用

吡咯-2,5-二酮衍生物已被掺入到光致发光共轭聚合物中。这些聚合物表现出强光致发光和光化学稳定性,使其适用于电子应用 (Beyerlein 和 Tieke,2000)。此外,含有四芳基吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物表现出强荧光,量子产率高达 81%,并且根据其分子结构表现出不同的光学和电化学性质 (Zhang 和 Tieke,2008)。

在材料合成中的应用

1H-吡咯-2,5-二酮衍生物已用于合成 Nα-氨基甲酸酯保护的 β-和 γ-氨基酸,提供了一锅法,具有优异的产率和纯度 (Cal 等,2012)。此外,这些化合物用于合成醇溶性 n 型共轭聚电解质,这些聚电解质在反相聚合物太阳能电池中用作有效的电子传输层,提高了功率转换效率 (Hu 等,2015)。

属性

IUPAC Name |

1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHHDORZAHXENN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238345 |

Source

|

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

58670-26-1 |

Source

|

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58670-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。